Vapor Pressure Comparison: TDMAB vs. BCl₃ for ALD/CVD Process Design
For vapor deposition processes, precursor volatility dictates delivery and growth rates. Tris(dimethylamino)borane (TDMAB) exhibits a vapor pressure of 4.46 mmHg at 25°C . In contrast, the widely used halogenated alternative boron trichloride (BCl₃) is a gas at room temperature with a vapor pressure far exceeding 760 mmHg (it is typically supplied as a pressurized liquid/gas). This drastic difference necessitates entirely different handling, metering, and safety infrastructure. TDMAB's moderate vapor pressure enables precise liquid delivery and vapor draw at near-ambient temperatures, reducing precursor condensation issues in the delivery lines and offering greater process control compared to the high-pressure gas handling required for BCl₃.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 4.46 mmHg |
| Comparator Or Baseline | BCl₃: Gas at room temperature; vapor pressure >>760 mmHg (liquid under pressure) |
| Quantified Difference | At least 170-fold higher for BCl₃ |
| Conditions | Standard reported physical property data |
Why This Matters
The moderate vapor pressure of TDMAB simplifies equipment requirements and enhances process safety and control, making it a more practical choice for many research and industrial ALD/CVD setups compared to the high-pressure gas handling of BCl₃.
